molecular formula C13H16BrNO2 B5295852 (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone CAS No. 5357-62-0

(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone

Cat. No.: B5295852
CAS No.: 5357-62-0
M. Wt: 298.18 g/mol
InChI Key: CPSKGHZHNQHOEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone typically involves the reaction of 2-bromobenzoyl chloride with 2-(hydroxymethyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications .

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs targeting specific enzymes or receptors .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions, although further research is needed to fully understand its efficacy and safety .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications .

Properties

IUPAC Name

(2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-8-4-3-5-10(15)9-16/h1-2,6-7,10,16H,3-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSKGHZHNQHOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345280
Record name (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5357-62-0
Record name (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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